molecular formula C10H11N B13131891 4-Ethynyl-2-isopropylpyridine

4-Ethynyl-2-isopropylpyridine

Cat. No.: B13131891
M. Wt: 145.20 g/mol
InChI Key: RYIUQTHGPGJEPZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2-isopropylpyridine is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-isopropylpyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic reagents and optimization of reaction conditions are crucial for achieving high yields and purity. The process typically includes steps such as oxidative addition, transmetalation, and reductive elimination, which are facilitated by the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-isopropylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

4-Ethynyl-2-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through its binding to enzymes, receptors, and other cellular components, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylpyridine: Lacks the isopropyl group, making it less sterically hindered.

    2-Isopropylpyridine: Lacks the ethynyl group, resulting in different reactivity.

    4-Ethynyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

4-Ethynyl-2-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-ethynyl-2-propan-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-4-9-5-6-11-10(7-9)8(2)3/h1,5-8H,2-3H3

InChI Key

RYIUQTHGPGJEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C#C

Origin of Product

United States

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